2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-3-29-14-12-24(13-15-29)27-22(17-4-10-20(31-2)11-5-17)23(28-24)32-16-21(30)26-19-8-6-18(25)7-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQSXBFCULKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Functionalization: Introduction of the thio and acetamide groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to maintain efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Research indicates that similar compounds exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structural features have shown percent growth inhibitions (PGIs) exceeding 80% against multiple cancer types such as glioblastoma and ovarian cancer . The mechanism of action typically involves the induction of apoptosis and inhibition of tumor cell proliferation.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The compound under review may exhibit similar properties, potentially acting against a range of pathogens including bacteria and fungi. Studies have documented that triazoles can disrupt cell membrane integrity and inhibit essential metabolic pathways in microorganisms . This positions them as valuable candidates for developing new antibiotics or antifungal agents.
Agricultural Applications
Herbicidal Activity
Triazole derivatives have been investigated for their herbicidal properties. The compound's structure suggests it could be effective in controlling weed species through mechanisms that inhibit seed germination or disrupt growth processes . Research into related compounds has demonstrated efficacy in pre-emergence herbicide formulations, indicating that this compound could contribute to sustainable agricultural practices by reducing reliance on traditional herbicides.
Materials Science
Polymer Chemistry
The unique structural features of 2-{[8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suggest potential applications in polymer chemistry. Its ability to act as a building block for novel polymers could lead to materials with enhanced thermal stability and mechanical properties. Research into similar triazole-based polymers has shown promising results in creating materials suitable for coatings and electronics .
Case Studies
- Anticancer Studies : In a comparative study of various triazole derivatives, one compound demonstrated an IC50 value of 10 µM against A549 lung cancer cells, showcasing the potential of triazole scaffolds in anticancer drug development .
- Antimicrobial Efficacy : A series of synthesized triazoles were tested against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain derivatives, suggesting strong antimicrobial activity .
- Herbicidal Formulations : Field trials involving triazole-based herbicides indicated a 70% reduction in weed biomass compared to untreated controls, emphasizing their effectiveness in agricultural settings .
Mechanism of Action
The mechanism of action of 2-{[8-ETHYL-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound belongs to a broader class of spiroheterocycles, which are pharmacologically relevant due to their modularity and diverse substitution patterns. Key analogs include:
3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14)
Table 1: Structural Comparison
Pharmacological Implications
- Spiro System Diversity: The target compound’s 1,4,8-triazaspiro system introduces additional nitrogen atoms compared to the 1,3-diazaspiro cores of Compounds 13 and 14.
- Substituent Effects :
- The 4-fluorophenyl group in the acetamide moiety likely increases metabolic stability compared to the 3-chlorophenyl group in Compound 14, as fluorine is less prone to oxidative metabolism .
- The sulfanyl linker may confer greater lipophilicity than the piperazinylpropyl chains in Compounds 13 and 14, influencing blood-brain barrier permeability .
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl substituent (electron-donating) contrasts with the 3-chlorophenyl group (electron-withdrawing) in Compound 14, which could modulate receptor affinity in serotonin or dopamine pathways, common targets for piperazine derivatives .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Compound 13 and 14 : These diazaspiro derivatives exhibit affinity for serotonin (5-HT${1A}$) and dopamine (D$2$) receptors, attributed to their piperazine motifs . The target compound’s acetamide and fluorophenyl groups may redirect activity toward kinase inhibition or σ-receptor modulation, common for sulfur-containing scaffolds.
- Crystallographic Refinement : Structural accuracy of spiroheterocycles is critical for structure-activity relationship (SAR) studies. SHELXL’s robustness in handling high-resolution data ensures reliable bond-length and angle measurements, a prerequisite for comparing stereoelectronic effects across analogs .
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of triazaspirone derivatives, characterized by a unique spirocyclic structure that contributes to its biological properties. The presence of various functional groups, including the methoxyphenyl and fluorophenyl moieties, plays a crucial role in modulating its activity.
Molecular Formula and Weight
- Molecular Formula: C19H22F N5OS
- Molecular Weight: 373.47 g/mol
Structural Features
The structural representation can be summarized as follows:
| Feature | Description |
|---|---|
| Spirocyclic Framework | 1,4,8-Triazaspir[4.5]deca |
| Substituents | Ethyl group, methoxyphenyl, fluorophenyl |
| Functional Groups | Sulfanyl and acetamide |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazaspirone derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study evaluated a related triazaspirone compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.
Antipsychotic Activity
Compounds with similar structural features have also been investigated for their antipsychotic potential. Research indicates that modifications on the phenyl moiety can enhance binding affinity to dopamine receptors, which is crucial for antipsychotic activity.
Behavioral Pharmacology Findings
In behavioral tests using rodent models, compounds structurally related to the target molecule demonstrated reduced cataleptic effects while maintaining efficacy in suppressing hyperactivity. This suggests a favorable side effect profile compared to traditional antipsychotics.
Antimicrobial Activity
Another aspect of biological activity includes antimicrobial properties. Preliminary tests showed that derivatives exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Methoxy Group Positioning: The position of the methoxy group on the phenyl ring significantly influences the compound's lipophilicity and receptor binding.
- Fluorine Substitution: The presence of fluorine enhances metabolic stability and possibly increases binding affinity to target receptors.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Fluorine Substitution | Enhances receptor binding affinity |
| Ethyl Group | Modulates pharmacokinetic properties |
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Core: Utilizing cyclization reactions between appropriate precursors.
- Functionalization: Introducing various substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Modifications: Acetylation or sulfanylation steps to yield the final product.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and coupling steps. For example, analogous spirocyclic compounds are synthesized via Boc-protection, oxalyl chloride-mediated activation, and nucleophilic substitution (e.g., with sulfonyl chlorides) . Characterization of intermediates should include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm structural fidelity. Purity can be assessed via HPLC with UV detection .
Q. How do structural modifications (e.g., substituents on the spiro ring) influence biological activity?
Structure–activity relationship (SAR) studies on similar triazaspiro derivatives reveal that substituents like the 4-methoxyphenyl group enhance target binding affinity, while the 4-fluorophenyl moiety improves metabolic stability. Systematic substitution at the sulfanyl-acetamide position can modulate solubility and potency . Methodologically, parallel synthesis and in vitro assays (e.g., enzyme inhibition) are used to evaluate analogs .
Q. What solvent systems and reaction conditions optimize yield during coupling steps?
Dichloromethane (DCM) with triethylamine as a base is effective for sulfonylation/coupling reactions at room temperature (16–24 hours). For sterically hindered intermediates, refluxing in acetonitrile with anhydrous K₂CO₃ improves reactivity . Monitoring via TLC (silica gel, UV visualization) ensures reaction completion.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced selectivity?
Density functional theory (DFT) calculations predict electronic effects of substituents, while molecular docking (using software like AutoDock Vina) identifies key binding interactions with target proteins. For example, the 4-methoxyphenyl group’s electron-donating nature may stabilize π-π interactions in hydrophobic pockets . Validate predictions with synthesis and in vitro assays, iterating between computation and experiment .
Q. What statistical experimental design (DoE) methods are suitable for optimizing reaction parameters?
Factorial designs (e.g., 2^k or response surface methodology) can systematically vary factors like temperature, solvent polarity, and catalyst loading to maximize yield. For instance, a central composite design (CCD) identifies non-linear relationships between reaction time and temperature . Data analysis via ANOVA distinguishes significant variables, reducing trial-and-error approaches .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
Contradictions may arise from impurities, tautomerism, or dynamic effects. Strategies include:
Q. What strategies improve the scalability of the synthesis while maintaining stereochemical integrity?
Flow chemistry systems enhance reproducibility for sensitive steps (e.g., oxalyl chloride activation). For stereocontrol, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can be employed. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
Methodological Considerations
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) simulate reaction kinetics or diffusion limitations?
COMSOL integrates reaction engineering modules to model mass transfer in heterogeneous systems (e.g., solid-supported catalysts). Machine learning algorithms trained on historical data predict optimal stirring rates or solvent ratios, reducing experimental iterations .
Q. What protocols ensure reliable SAR data when testing derivatives against biological targets?
Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability. Use positive/negative controls in each plate (e.g., known inhibitors for enzyme assays). Data normalization (e.g., Z-score) and outlier detection (Grubbs’ test) improve statistical robustness .
Q. How do researchers validate the metabolic stability of derivatives in preclinical models?
Microsomal stability assays (human/rodent liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance. LC-MS/MS monitors parent compound degradation. For in vivo validation, administer derivatives via IV/PO routes in rodents and measure plasma concentrations over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
